Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-iodobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7IO2S and a molecular weight of 318.13 g/mol . It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Biochemical Analysis
Biochemical Properties
Methyl 3-iodobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of these biomolecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including this compound, have shown potential in modulating inflammatory responses and inhibiting the growth of cancer cells . These effects are mediated through interactions with key signaling molecules and transcription factors, leading to altered gene expression and metabolic changes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiophene derivatives, including this compound, have been shown to inhibit specific kinases involved in inflammatory and cancer pathways . These interactions often involve the formation of stable complexes with the target enzymes, leading to their inhibition and subsequent downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can maintain their activity over extended periods, although some degradation may occur . Long-term exposure to these compounds can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and altered physiological functions . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . Thiophene derivatives, including this compound, have been shown to influence the metabolism of key biomolecules, such as lipids and nucleotides . These interactions can result in altered cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Thiophene derivatives, including this compound, have been shown to accumulate in specific cellular compartments, such as the nucleus and mitochondria . These interactions can affect the compound’s activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Thiophene derivatives, including this compound, have been observed to localize in the nucleus, where they can interact with DNA and transcription factors . These interactions can lead to changes in gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodobenzo[b]thiophene-2-carboxylate typically involves the iodination of benzo[b]thiophene derivatives. One common method includes the reaction of benzo[b]thiophene-2-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include substituted benzo[b]thiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions .
Scientific Research Applications
Methyl 3-iodobenzo[b]thiophene-2-carboxylate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-iodobenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity . The sulfur atom in the thiophene ring can engage in interactions with metal ions and other electrophiles, affecting the compound’s chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate: Similar structure with a fluorine atom instead of a hydrogen atom at the 6-position.
Methyl 3-bromo-2-carboxylate benzo[b]thiophene: Similar structure with a bromine atom instead of an iodine atom.
Uniqueness
Methyl 3-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. The iodine atom’s larger size and higher polarizability compared to other halogens make it particularly useful in certain synthetic applications and interactions .
Properties
IUPAC Name |
methyl 3-iodo-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAZJXBGWCWHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259403 | |
Record name | Methyl 3-iodobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-54-6 | |
Record name | Methyl 3-iodobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683274-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-iodobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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